![molecular formula C20H15BrN4O2 B2645186 N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-74-5](/img/structure/B2645186.png)
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a pyrazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring fused to a pyridine ring, with various substitutions including a carboxamide group and phenyl rings. The bromophenyl group suggests the presence of a bromine atom, which could have interesting effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
The synthesized pyridine and thienopyridine derivatives have demonstrated significant antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. Notably, compounds 12a and 15 exhibited the highest inhibition zones, with maximal activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively. Compound 12a effectively prevented the growth of E. coli at a minimum inhibitory concentration (MIC) level of 0.0195 mg/mL, while compound 15 inhibited the visible growth of all three strains at MIC values below 0.039 mg/mL .
Drug Development
Pyridine derivatives play a crucial role in drug discovery due to their diverse biological activities. The chemical scaffold of this compound resembles approved drugs in the pharmaceutical market, making it an attractive starting point for further drug development. Researchers have filed patents for pyridine-based scaffolds to treat various maladies, including cancer (as PI3K inhibitors) and hsp90 inhibitors .
Natural Product Syntheses
The compound can serve as an easily accessible starting material for natural product syntheses. Researchers have developed a simple and efficient microwave-assisted reaction to obtain 3-(3-bromophenyl)-7-acetoxycoumarin, which can be used as a precursor in various syntheses .
Other Potential Applications
While the antimicrobial and drug-related aspects are prominent, additional investigations may reveal applications in fields such as materials science, catalysis, and biochemistry.
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-24-11-16(19(26)22-14-7-5-6-13(21)10-14)18-17(12-24)20(27)25(23-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPUBISFNZEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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